
Methyl 3-(4,5-dimethyl-1H-imidazol-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4,5-dimethyl-1H-imidazol-1-yl)benzoate is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a benzoate ester linked to an imidazole ring substituted with two methyl groups at positions 4 and 5.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4,5-dimethyl-1H-imidazol-1-yl)benzoate typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines. One common method involves the reaction of 3-(4,5-dimethyl-1H-imidazol-1-yl)benzoic acid with methanol in the presence of a strong acid catalyst to form the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes purification steps such as recrystallization or chromatography to ensure the desired purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(4,5-dimethyl-1H-imidazol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methyl groups on the imidazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents or nucleophiles such as alkyl halides or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-(4,5-dimethyl-1H-imidazol-1-yl)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its imidazole core, which is present in many pharmacologically active compounds.
Industry: Utilized in the development of materials with specific properties, such as dyes and catalysts.
Mecanismo De Acción
The mechanism of action of Methyl 3-(4,5-dimethyl-1H-imidazol-1-yl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The ester group may undergo hydrolysis, releasing the active imidazole derivative.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(1H-imidazol-1-yl)benzoate: Similar structure but without the methyl groups on the imidazole ring.
1,3-Dimethyl-1H-imidazol-3-ium derivatives: Compounds with similar imidazole cores but different substituents.
Uniqueness
Methyl 3-(4,5-dimethyl-1H-imidazol-1-yl)benzoate is unique due to the specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. The presence of the ester group also adds to its versatility in various applications .
Propiedades
Número CAS |
647841-38-1 |
|---|---|
Fórmula molecular |
C13H14N2O2 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
methyl 3-(4,5-dimethylimidazol-1-yl)benzoate |
InChI |
InChI=1S/C13H14N2O2/c1-9-10(2)15(8-14-9)12-6-4-5-11(7-12)13(16)17-3/h4-8H,1-3H3 |
Clave InChI |
RBQFVUCVQPFAFR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C=N1)C2=CC=CC(=C2)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


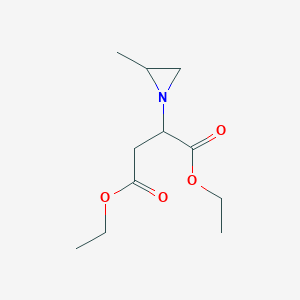
![3,3'-(Dodecane-1,12-diyl)bis[5-(benzyloxy)-1,2,4-oxadiazole]](/img/structure/B12608507.png)
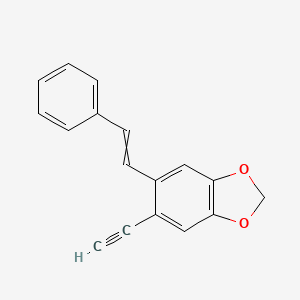
![1,3,8-Trimethyl-7-phenylpyrrolo[3,2-G]pteridine-2,4-dione](/img/structure/B12608523.png)

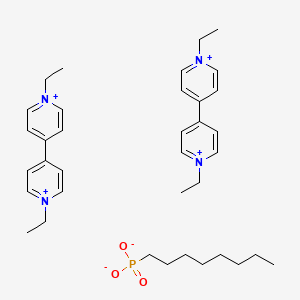
![(4-{[(2-Amino-2-oxoethyl)amino]methyl}phenoxy)acetic acid](/img/structure/B12608532.png)

![N-(4-Methoxybenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12608548.png)
![[(2S)-1-Acetylpiperidin-2-yl]methyl butanoate](/img/structure/B12608550.png)
![1-[(1-Azidooctan-2-YL)selanyl]-4-chlorobenzene](/img/structure/B12608556.png)
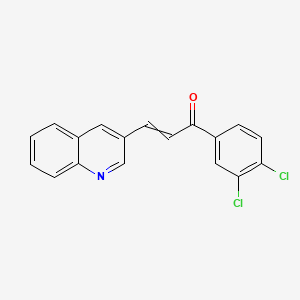
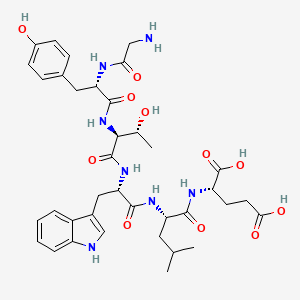
![1-(4-Acetyl-7-bromo-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione](/img/structure/B12608570.png)
